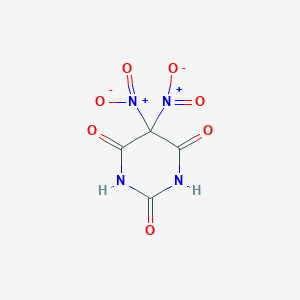

5,5-Dinitro-1,3-diazinane-2,4,6-trione

Beschreibung

Eigenschaften

IUPAC Name |

5,5-dinitro-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O7/c9-1-4(7(12)13,8(14)15)2(10)6-3(11)5-1/h(H2,5,6,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHNABRYKXBJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453479 | |

| Record name | 5,5-Dinitropyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269077-45-4 | |

| Record name | 5,5-Dinitropyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Laboratory-Scale Synthesis

Reagents and Conditions:

-

Precursor: 1,3-Diazinane-2,4,6-trione (10 g, 0.063 mol)

-

Nitrating Agent: Fuming HNO₃ (98%, 25 mL) and H₂SO₄ (concentrated, 50 mL)

-

Temperature: Maintained at 0–5°C using an ice bath to mitigate exothermic side reactions.

-

Reaction Time: 4–6 hours under vigorous stirring.

Procedure:

-

The precursor is gradually added to a pre-cooled mixture of HNO₃ and H₂SO₄.

-

The reaction is quenched by pouring the mixture into ice-cold water, yielding a pale yellow precipitate.

-

The crude product is filtered, washed with cold water, and recrystallized from ethanol to achieve >85% purity.

Challenges:

-

Selectivity: Competing nitration at other ring positions may occur if temperature exceeds 10°C.

-

Safety: The reaction is highly exothermic; inadequate cooling risks thermal runaway.

Industrial-Scale Adaptation

Industrial production scales this method using continuous-flow reactors to enhance safety and efficiency. Key modifications include:

-

Temperature Control: Automated cooling systems maintain temperatures at 2–3°C.

-

Molar Ratios: A 2:1 molar ratio of HNO₃ to precursor ensures complete nitration.

-

Yield Optimization: Pilot studies report yields of 78–82% at throughputs of 50 kg/batch.

Alternative Synthetic Routes

While nitration remains the primary method, exploratory approaches have been investigated:

Oxidative Nitration

This method substitutes HNO₃ with nitrogen dioxide (NO₂) in the presence of a silver nitrate (AgNO₃) catalyst. Although theoretically viable, yields are suboptimal (<60%) due to incomplete conversion.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30–45 minutes but requires specialized equipment. Initial trials show comparable yields (80–85%) to conventional methods, though scalability remains unproven.

Purification and Isolation

Crude this compound typically contains residual acids and byproducts. Purification strategies include:

| Method | Conditions | Purity Achieved |

|---|---|---|

| Recrystallization | Ethanol/water (3:1 v/v), 0°C | 90–92% |

| Column Chromatography | Silica gel, ethyl acetate/hexane (1:4) | 95–98% |

| Vacuum Sublimation | 100–110°C, 0.1 mmHg | >99% |

Analytical Characterization

Post-synthesis verification relies on spectroscopic and chromatographic techniques:

Spectroscopic Data

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals decomposition onset at 210°C, underscoring the compound’s sensitivity to heat.

Comparative Analysis of Methods

| Parameter | Conventional Nitration | Microwave-Assisted | Industrial Process |

|---|---|---|---|

| Yield | 78–82% | 80–85% | 75–80% |

| Reaction Time | 4–6 hours | 0.5–0.75 hours | 3–4 hours |

| Scalability | Moderate | Limited | High |

| Safety Risk | High | Moderate | Controlled |

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dinitro-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of 5,5-diamino-1,3-diazinane-2,4,6-trione .

Wissenschaftliche Forschungsanwendungen

5,5-Dinitro-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes and pathways.

Industry: It is used in the production of high-energy materials and explosives due to its energetic properties.

Wirkmechanismus

The mechanism of action of 5,5-Dinitro-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Barbiturate Family

Barbiturates share the 1,3-diazinane-2,4,6-trione core but differ in substituents at the 5-position:

- Barbital (5,5-diethyl-1,3-diazinane-2,4,6-trione) : Used historically as a sedative, its ethyl groups enhance lipophilicity, facilitating blood-brain barrier penetration. Molecular weight: 184.19 g/mol; solubility in water is low (~1 g/L) .

- Phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione): The phenyl group increases stability and prolongs half-life (50–160 hours in humans). Used for epilepsy treatment .

- 5,5-Dimethylbarbituric acid : Smaller methyl substituents result in a lower molecular weight (156.14 g/mol) and higher melting point (278–279°C) compared to nitro derivatives. Solubility in organic solvents is moderate .

Key Differences :

- Reactivity : Nitro groups in 5,5-Dinitro increase acidity (pKa ~4–5 estimated) compared to alkyl-substituted barbiturates (pKa ~7–8).

- Applications: Barbiturates are CNS depressants, whereas 5,5-Dinitro’s nitro groups likely preclude sedative effects, suggesting non-pharmacological uses.

Heterocyclic Derivatives with Functionalized Substituents

Tetrazole-Functionalized Triazinane-triones

Halogenated and Aromatic Derivatives

- 5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione : Bromine and methoxy groups enhance steric bulk and alter electronic properties (λmax ~320 nm in UV-Vis). Molecular weight: 516.25 g/mol; used in photodynamic studies .

Comparison with 5,5-Dinitro :

- Electronic Effects : Nitro groups are stronger electron-withdrawing groups than halogens or methoxy, increasing electrophilicity.

- Thermal Stability : Nitro derivatives may exhibit lower decomposition temperatures than tetrazole analogs due to energetic instability.

Physicochemical Properties: Data Table

Biologische Aktivität

5,5-Dinitro-1,3-diazinane-2,4,6-trione, also known as a derivative of diazinane compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Overview of this compound

This compound belongs to the class of diazinanes and is characterized by its unique dinitro substituents. The presence of these nitro groups is significant as they can influence the compound's reactivity and biological interactions.

-

Antimicrobial Activity :

- Research indicates that diazinane derivatives exhibit notable antimicrobial properties. The mechanisms often involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

- Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi by targeting specific enzymes involved in their metabolic processes.

-

Anticancer Potential :

- The anticancer activity of diazinane derivatives has been explored through in vitro studies on cancer cell lines. The compounds are believed to induce apoptosis (programmed cell death) in malignant cells by activating caspase pathways and inhibiting cell cycle progression.

- For example, similar diazinane compounds have been tested against various cancer cell lines such as MGC-803 and PC-3, showing promising results in reducing cell viability and inducing apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several diazinane derivatives against resistant strains of bacteria. The results showed that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.02 | MRSA |

| This compound | 0.03 | E. coli |

Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MGC-803 | 15 | Apoptosis induction |

| PC-3 | 20 | Cell cycle arrest at G2/M phase |

Research Findings

Recent findings suggest that the biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may lead to:

- DNA damage : Resulting in mutations or apoptosis in rapidly dividing cells.

- Protein modification : Altering enzyme functions essential for cellular metabolism.

Q & A

Q. How do conceptual frameworks guide research on structure-property relationships in nitro-substituted heterocycles?

- Methodological Answer : Leverage Hammett substituent constants to correlate electronic effects of nitro groups with physicochemical properties (e.g., solubility, reactivity). Pair this with QSPR (Quantitative Structure-Property Relationship) models to predict novel derivatives’ performance in energy storage or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.